Methanesulfonyl chloride

Catalog No.
S581839
CAS No.
124-63-0
M.F
CH3ClO2S
M. Wt
114.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonyl chloride

CAS Number

124-63-0

Product Name

Methanesulfonyl chloride

IUPAC Name

methanesulfonyl chloride

Molecular Formula

CH3ClO2S

Molecular Weight

114.55 g/mol

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3

InChI Key

QARBMVPHQWIHKH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)Cl

Solubility

Soluble in most organic solvents
Practically insoluble in water; soluble in alcohol, ether
In water, 8.59X10+3 mg/L at 25 °C (est)
Solubility in water: reaction

Synonyms

Chloro Methyl Sulfone; Mesyl Chloride; Methanesulfochloride; Methanesulfonic Acid Chloride; Methanesulphonyl Chloride; Methyl Sulfochloride; Methylsulfonyl Chloride; NSC 15039; MsCl; Ms-Cl

Canonical SMILES

CS(=O)(=O)Cl

Organic Synthesis:

Methanesulfonyl chloride (CH3SO2Cl) is a versatile reagent widely used in organic synthesis for the conversion of alcohols to their corresponding methanesulfonates (esters of methanesulfonic acid) []. This process, known as mesylation, is crucial for introducing a leaving group in various organic molecules, enabling them to participate in subsequent reactions like substitutions, eliminations, reductions, and rearrangements []. The mesylate group acts as a good leaving group due to its stability and efficient departure under various reaction conditions.

Protecting Groups:

Methanesulfonates can also function as protecting groups for alcohols, shielding them from unwanted reactions while other functional groups in the molecule undergo manipulation. These protecting groups are stable under acidic and basic conditions, allowing for selective transformations. However, they can be readily cleaved under specific conditions, such as treatment with sodium amalgam, to regenerate the free alcohol.

Bioconjugation:

Methanesulfonyl chloride finds application in bioconjugation - the process of attaching molecules like drugs, imaging agents, or targeting moieties to biomolecules like proteins or antibodies. This technique is crucial for developing targeted therapies and diagnostic tools. Methanesulfonyl chloride can be used to activate biomolecules for conjugation by converting their hydroxyl groups to mesylates, facilitating the subsequent attachment of the desired functional group.

Research Applications:

Beyond these general applications, methanesulfonyl chloride is utilized in various specific research areas. For instance, it plays a role in the synthesis of pharmaceutical drugs, pesticides, and dyes []. Additionally, it is employed in the preparation of polymers with specific properties.

Methanesulfonyl chloride, with the chemical formula CH₃SO₂Cl, is a pale yellow, corrosive liquid that serves as an important reagent in organic synthesis. It is classified as an acyl chloride and is known for its reactivity toward various nucleophiles, including alcohols and amines. This compound is denser than water and is insoluble in it, making it a unique entity among sulfonyl chlorides. Methanesulfonyl chloride emits toxic fumes upon heating, particularly hydrogen chloride and sulfur oxides, which necessitates careful handling and storage practices .

Typical of acyl chlorides:

  • Hydrolysis: When reacted with water, it produces methanesulfonic acid and hydrochloric acid.
    CH3SO2Cl+H2OCH3SO3H+HCl\text{CH}_3\text{SO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{SO}_3\text{H}+\text{HCl}
  • Mesylation: It reacts with alcohols to form methanesulfonates, which are useful intermediates in further chemical transformations .
  • Reactions with Amines: Methanesulfonyl chloride can react with amines to form sulfonamide derivatives, which are valuable in pharmaceutical chemistry .

Methanesulfonyl chloride exhibits biological activity primarily as a reactive alkylating agent. It has been used in studies involving DNA alkylation, demonstrating potential effects on genetic material. The compound's reactivity allows it to modify biomolecules, although this can also lead to toxicity concerns, particularly through inhalation or skin contact .

Several methods exist for synthesizing methanesulfonyl chloride:

  • Direct Chlorination of Methane: This method involves the reaction of methane with sulfur dichloride in the presence of a free radical initiator at low temperatures. This process selectively produces methanesulfonyl chloride .
  • Hydrochlorination of Methanesulfonic Acid: Treating methanesulfonic acid with thionyl chloride or phosphorus pentachloride can yield methanesulfonyl chloride as well.
  • From Sulfur Dioxide and Methane: A more recent method involves reacting sulfur dioxide and methane under controlled conditions to generate the compound efficiently .

Methanesulfonyl chloride has numerous applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly in the formation of sulfonamide antibiotics.
  • Agrochemicals: The compound is utilized in producing herbicides and pesticides.
  • Chemical Synthesis: It acts as a chlorinating agent and a protecting group for alcohols and amines during synthetic procedures .
  • Organic Chemistry: Methanesulfonyl chloride is employed in substitution reactions and as a reagent for generating good leaving groups in nucleophilic substitutions .

Studies have shown that methanesulfonyl chloride interacts vigorously with water, producing corrosive byproducts. Its reactivity extends to various organic solvents and nucleophiles, making it essential to understand these interactions for safe handling. For instance, mixing methanesulfonyl chloride with ethers or alkali can lead to hazardous reactions .

Methanesulfonyl chloride shares similarities with several other sulfonyl chlorides but has unique properties that distinguish it:

Compound NameChemical FormulaKey Features
Methanesulfonic acidCH₃SO₃HNon-corrosive; used as an acid catalyst
Benzenesulfonyl chlorideC₆H₅SO₂ClAromatic structure; used for different alkylations
Ethanesulfonyl chlorideC₂H₅SO₂ClSimilar reactivity; larger alkyl group
Propanesulfonyl chlorideC₃H₇SO₂ClLarger alkane; different sterics in reactions

Methanesulfonyl chloride is unique due to its smaller size and higher reactivity compared to these compounds, making it particularly useful in specific synthetic pathways where rapid reactions are required .

Physical Description

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption.
Liquid
COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

Pale yellow liquid

XLogP3

0.4

Boiling Point

162.0 °C
62 °C at 18 mm Hg; 161 °C at 730 mm Hg
at 97.3kPa: 161 °C

Flash Point

110 °C

Vapor Density

3.9 (Air = 1)
Relative vapor density (air = 1): 4.0

Density

1.4805 at 18 °C/4 °C
Relative density (water = 1): 1.5

LogP

log Kow = 1.27 (est)

Odor

Unpleasant odo

Melting Point

Freezing point: -32 °C
-32 °C

UNII

B17EWY1R7Q

GHS Hazard Statements

Aggregated GHS information provided by 242 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (45.45%): May be corrosive to metals [Warning Corrosive to Metals];
H300 (17.77%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.53%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (15.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (15.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (70.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (58.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.09 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.27

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

124-63-0

Wikipedia

Methanesulfonyl chloride

Methods of Manufacturing

Made commercially by ... the sulfochlorination of methane.
Prepared from sulfur trioxide and methane

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Methanesulfonyl chloride: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Analytic Laboratory Methods

Methylsulfonyl chloride was detected in air using a glass coil kept at a temperature of -70 °C with activated charcoal tubes linked in series. The coil and charcoal tubes were eluted with ethyl acetate and n-pentane and eluates analyzed by GC with MSD. Recovery was 103%.

Dates

Modify: 2023-08-15

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